![molecular formula C20H21FN2O2 B2779860 N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1049438-13-2](/img/structure/B2779860.png)
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(1-phenylethyl)oxalamide, also known as CPP-115, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in regulating GABA levels in the brain.
Scientific Research Applications
Scientific Research Methodologies
Research on complex chemical compounds often involves exploring their synthesis, structural properties, and potential applications in various fields. For instance, studies on related compounds like 1-Methylcyclopropene highlight its role as an ethylene action inhibitor, significantly impacting plant growth and fruit ripening processes. Such compounds are examined for their potential to enhance agricultural productivity and shelf life of perishable goods through controlled ripening and reduced ethylene sensitivity (Blankenship & Dole, 2003).
Potential Applications in Biological and Chemical Sensing
Other research avenues involve developing fluorescent chemosensors based on specific molecular frameworks. These chemosensors can detect various analytes, including metal ions and neutral molecules, showcasing the potential application of complex chemical compounds in environmental monitoring, biomedical diagnostics, and chemical analysis (Roy, 2021).
Mechanism of Action
Target of Action
It is structurally similar to certain fentanyl analogs , which primarily target the μ-opioid receptors . These receptors play a crucial role in pain perception and reward.
Mode of Action
Fentanyl and its analogs typically act as agonists at the μ-opioid receptors, binding to these receptors and triggering a response that can include analgesia (pain relief) and feelings of euphoria .
Biochemical Pathways
Activation of the μ-opioid receptors typically triggers a cascade of biochemical events, including inhibition of adenylate cyclase, decreased camp production, and subsequent downstream effects that can lead to analgesia .
Pharmacokinetics
Based on the known pharmacokinetics of similar compounds, we can anticipate that it may undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, may also be expected .
Result of Action
Activation of μ-opioid receptors typically results in hyperpolarization of neurons and inhibition of neurotransmitter release, leading to analgesic effects .
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14(15-5-3-2-4-6-15)23-19(25)18(24)22-13-20(11-12-20)16-7-9-17(21)10-8-16/h2-10,14H,11-13H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAFFHOVCQHWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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